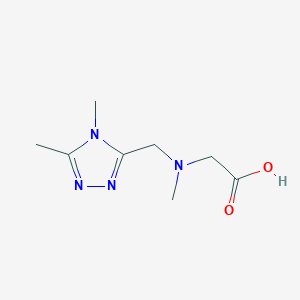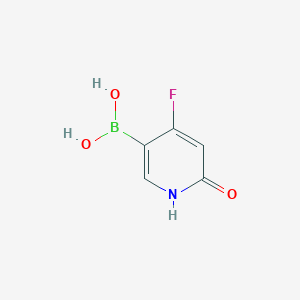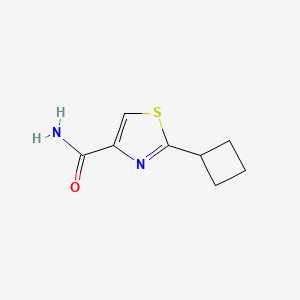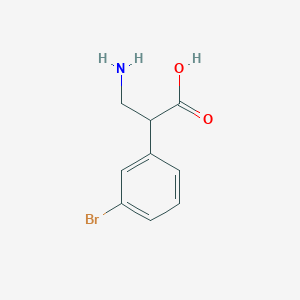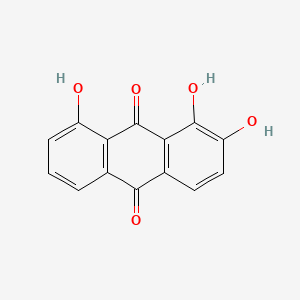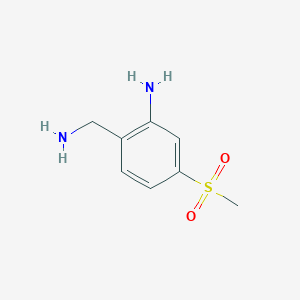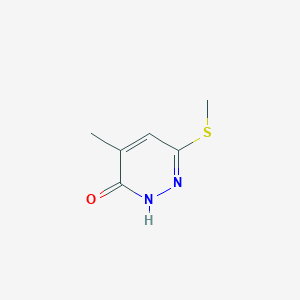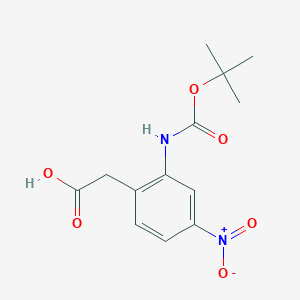
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is a compound with the molecular formula C13H17NO6. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Acetylation: The final step involves the acetylation of the protected amino group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient nitration and protection reactions .
化学反应分析
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid undergoes several types of chemical reactions:
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid, dichloromethane.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 2-(2-amino-4-nitrophenyl)acetic acid.
Substitution: Formation of the free amine.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学研究应用
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .
相似化合物的比较
Similar Compounds
- 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
- (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid
- Boc-Dap-OH
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrophenyl]acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10-7-9(15(19)20)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |
InChI 键 |
IRRWXMHUKKGYIH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
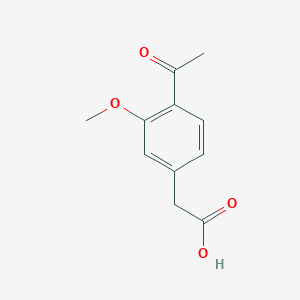
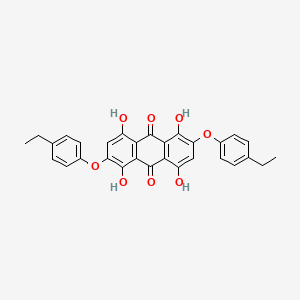
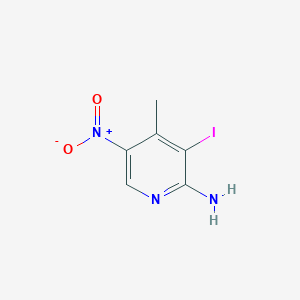
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)

